

A Technical Guide to the Geochemical Distribution of Iron-58 in Terrestrial Rocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron-58

Cat. No.: B1265196

[Get Quote](#)

Abstract: Iron (Fe), a cornerstone element in planetary science and biology, possesses four stable isotopes: ^{54}Fe , ^{56}Fe , ^{57}Fe , and ^{58}Fe .^[1] The precise measurement of their relative abundances provides a powerful tool for tracing a wide array of geological and biogeochemical processes. While isotopic data are most commonly reported as $\delta^{56}\text{Fe}$, the distribution of ^{58}Fe is intrinsically linked through mass-dependent fractionation, making its understanding crucial. This technical guide provides a comprehensive overview of the geochemical distribution of iron isotopes, with a focus on ^{58}Fe , in major terrestrial rock reservoirs. It details the analytical protocols required for high-precision measurements, presents quantitative data in a structured format, and visualizes key workflows and processes to offer an in-depth resource for researchers in geochemistry and related scientific fields.

Introduction to Iron Isotope Geochemistry

The isotopic composition of iron in natural materials varies as a result of processes that fractionate, or sort, the isotopes based on their mass differences. These processes span high-temperature planetary differentiation to low-temperature, biologically mediated redox reactions at the Earth's surface.^{[2][3]} The majority of igneous and metamorphic rocks exhibit a remarkably uniform iron isotopic composition, providing a baseline $\delta^{56}\text{Fe}$ value of approximately 0‰ relative to the IRMM-014 reference standard.^[4] Deviations from this baseline in other rock types, such as sedimentary and hydrothermally altered rocks, offer insights into their formation history.

Iron has four stable isotopes with the following approximate natural abundances: ^{54}Fe (5.85%), ^{56}Fe (91.75%), ^{57}Fe (2.12%), and ^{58}Fe (0.28%). Due to its low abundance, ^{58}Fe is measured with lower precision than the more abundant isotopes. Consequently, iron isotope data are typically reported using the $\delta^{56}\text{Fe}$ or $\delta^{57}\text{Fe}$ notation. However, variations in $\delta^{58}\text{Fe}$ are directly related to $\delta^{56}\text{Fe}$ by mass-dependent fractionation, except in very specific biological cases. Understanding the distribution of the major iron isotopes is therefore key to constraining the behavior of ^{58}Fe in terrestrial systems.

Quantitative Distribution of Iron Isotopes in Terrestrial Rocks

The following tables summarize the $\delta^{56}\text{Fe}$ values for major categories of terrestrial rocks. These values reflect the integrated history of fractionation processes affecting the iron budget of the crust and mantle.

Table 1: Iron Isotope Composition of Igneous Rocks

Rock Type / Location	Description	$\delta^{56}\text{Fe} (\text{\textperthousand})$ Range	Reference(s)
General Igneous & Mantle	Baseline for terrestrial materials. Considered isotopically homogeneous.	~ 0.0	
Upper Continental Crust (UCC)	Average composition derived from various crustal rocks and proxies.	0.09 ± 0.03	
Island Arc Basalts (IABs)	Representative of juvenile continental crustal material.	-0.04 to +0.14	
Bushveld Complex, South Africa	Magmatic magnetite from a large layered intrusion.	0.28 to 0.86	

| Isua Supracrustal Belt, Greenland | 3.7-billion-year-old metabasalts. | -0.02 to +0.30 | |

Table 2: Iron Isotope Composition of Sedimentary Rocks

Rock Type / Location	Description	$\delta^{56}\text{Fe}$ (‰) Range	Reference(s)
Glacial Diamictites	Composites serving as a proxy for the average upper continental crust through time.	-0.59 to +0.23	
Deep-Sea Sediments (Nankai Trough)	Acetic acid leachable fraction ($\delta^{56}\text{Fe}_{\text{aca}}$) of mud rock.	-0.33 to -0.72	
Deep-Sea Sediments (Nankai Trough)	Hydroxylamine-HCl leachable fraction ($\delta^{56}\text{Fe}_{\text{hyam}}$) of mud rock.	-0.26 ± 0.09	
Weathering Residues (Soils, Clays)	Products of continental weathering, which preferentially mobilizes light Fe isotopes.	up to +1.0	

| Riverine Dissolved Fe | Dissolved load transported by rivers, reflecting preferential leaching of light isotopes. | down to -3.0 | |

Table 3: Iron Isotope Composition of Metamorphic Rocks

Rock Type / Location	Description	$\delta^{56}\text{Fe}$ (‰) Range	Reference(s)
General Metamorphic Rocks	<p>Unaltered metamorphic rocks are typically considered to retain their igneous protolith signature.</p>	~ 0.0	

| Metamorphosed Iron Formations | Metamorphism can redistribute iron among various silicate, oxide, and sulfide minerals. Isotopic effects are dependent on specific reactions and fluid interaction. | Variable | |

Experimental Protocols for Iron Isotope Analysis

High-precision measurement of iron isotope ratios is a technically demanding process requiring rigorous chemical separation and advanced mass spectrometry. The most common and precise method is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion

- Homogenization: Rock samples are first crushed and powdered to ensure homogeneity.
- Digestion: Approximately 20-50 mg of the powdered sample is weighed into a pre-cleaned PFA Savillex® beaker.
- Acid Treatment: A combination of high-purity, concentrated hydrofluoric (HF) and nitric (HNO_3) acids is added to the beaker. Perchloric acid (HClO_4) may also be used. The beaker is sealed and heated on a hotplate at $\sim 120^\circ\text{C}$ for several days to achieve complete dissolution of silicate and oxide minerals.
- Evaporation: Following digestion, the solution is evaporated to dryness to remove the acids. This step may be repeated with HNO_3 or HCl to convert fluorides into more soluble nitrates or chlorides.

Chromatographic Separation of Iron

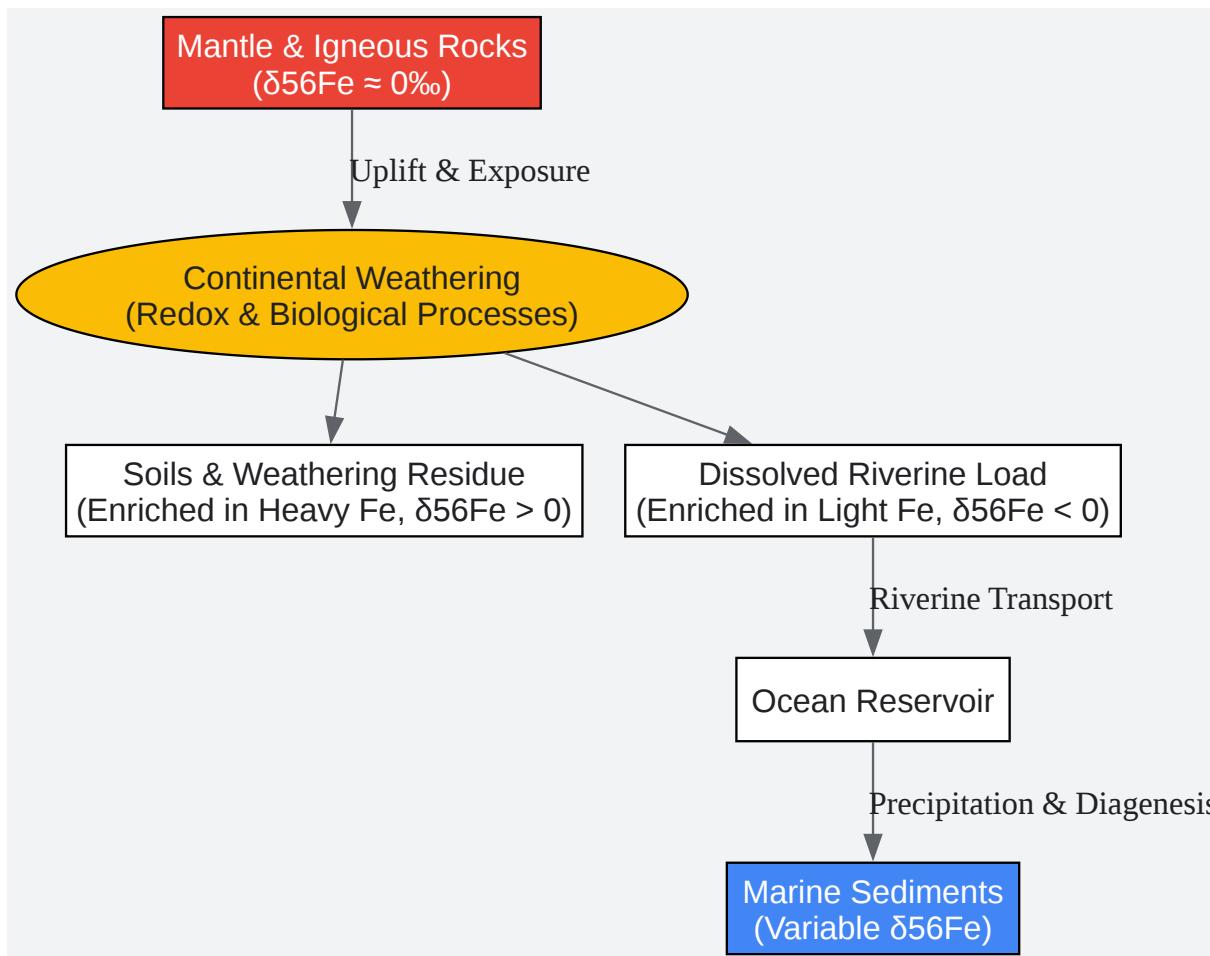
To avoid isobaric interferences during mass spectrometry (e.g., ^{54}Cr on ^{54}Fe and ^{58}Ni on ^{58}Fe), iron must be chemically separated from the sample matrix.

- **Resin Preparation:** A chromatography column is prepared with a cation-exchange resin, such as AGMP-50 or AG1-X8.
- **Sample Loading:** The digested sample is re-dissolved in a dilute acid solution (e.g., 6 M HCl) and loaded onto the column.
- **Matrix Elution:** A specific volume of acid is passed through the column to wash out matrix elements while the iron remains bound to the resin. For example, a mixture of dilute HCl and HF can be used to elute high-field-strength elements (HFSEs) and aluminum.
- **Iron Collection:** Iron is subsequently eluted from the resin using a different acid or a different concentration of the same acid. A common eluent is a dilute mixture of HCl and HF (e.g., 0.2 M HCl and 0.5 M HF). The collected iron fraction is then evaporated to dryness.
- **Purity and Yield:** This procedure must achieve a near-quantitative recovery of iron (>99%) to prevent isotopic fractionation during the separation process.

MC-ICP-MS Analysis

- **Sample Introduction:** The purified iron is re-dissolved in dilute (2-3%) HNO_3 for analysis.
- **Instrumentation:** Measurements are performed on a high-resolution MC-ICP-MS, which can physically separate the ion beams of the iron isotopes from many molecular interferences (e.g., argides like $^{40}\text{Ar}^{14}\text{N}^+$ on ^{54}Fe).
- **Mass Bias Correction:** Instrumental mass bias, which favors the transmission of heavier isotopes through the mass spectrometer, must be corrected. Several methods are employed:
 - **Sample-Standard Bracketing (SSB):** The analysis of the unknown sample is bracketed by analyses of an international standard (e.g., IRMM-014) with a precisely known isotopic composition.

- Double-Spike Technique: This is the most robust method. A sample is spiked with an artificially produced mixture of two iron isotopes (e.g., ^{57}Fe and ^{58}Fe) in a precisely known ratio before chemical separation. This allows for the mathematical correction of any isotopic fractionation induced during both the chemical purification and the mass spectrometric analysis.


Visualizations of Workflows and Processes

Visual diagrams help clarify the complex analytical procedures and geological processes involved in iron isotope geochemistry.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for high-precision iron isotope analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aps.anl.gov [aps.anl.gov]
- 2. Iron Isotopes - Steve Elardo steve-elardo.com
- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. rock.geosociety.org [rock.geosociety.org]
- To cite this document: BenchChem. [A Technical Guide to the Geochemical Distribution of Iron-58 in Terrestrial Rocks]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265196#geochemical-distribution-of-iron-58-in-terrestrial-rocks>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com